N-(furan-2-ylmethyl)-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide
Description
N-[(FURAN-2-YL)METHYL]-3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE is a complex organic compound that features a furan ring and a chromenone moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Properties
Molecular Formula |
C19H19NO5 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)propanamide |
InChI |
InChI=1S/C19H19NO5/c1-11-14-5-7-16(21)12(2)18(14)25-19(23)15(11)6-8-17(22)20-10-13-4-3-9-24-13/h3-5,7,9,21H,6,8,10H2,1-2H3,(H,20,22) |
InChI Key |
UTBCYQCHDKFZMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CCC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE typically involves multi-step organic reactions. One common method includes the condensation of a furan-2-ylmethylamine with a chromenone derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The chromenone moiety can be reduced to dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of furanones and chromenone oxides.
Reduction: Formation of dihydro derivatives of chromenone.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE involves its interaction with specific molecular targets. The furan and chromenone moieties can bind to enzymes or receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(Furan-2-ylmethyl)-2-hydroxybenzamide
- 3-(7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid
Uniqueness
N-[(FURAN-2-YL)METHYL]-3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE is unique due to its combined furan and chromenone structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
